3-Acetoxy-4'-heptyloxybenzophenone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(4-heptoxybenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-3-4-5-6-7-15-25-20-13-11-18(12-14-20)22(24)19-9-8-10-21(16-19)26-17(2)23/h8-14,16H,3-7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUUVSRILHKZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641658 | |
| Record name | 3-[4-(Heptyloxy)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-10-4 | |
| Record name | 3-[4-(Heptyloxy)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Design
Strategies for the Esterification and Etherification of Benzophenone (B1666685) Scaffolds
The introduction of ester and ether functionalities onto a benzophenone core is achieved through well-established organic transformations. The choice of strategy depends on the desired substitution pattern and the nature of the starting materials.
The introduction of an acetoxy group onto a phenolic hydroxyl group is a common and efficient transformation. This is typically achieved through acylation, where a hydroxybenzophenone is treated with an acetylating agent. A prevalent method involves the reaction of a phenol with acetic anhydride, often in the presence of a base such as pyridine, to yield the corresponding acetate (B1210297) ester. This method has been successfully employed for the acetylation of phenolic groups in various contexts, including polymer-bound benzaldehydes uri.edu.
Alternatively, acetyl chloride can be used as the acylating agent. The reaction proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. The choice between acetic anhydride and acetyl chloride may depend on factors such as reactivity, cost, and ease of handling.
Table 1: Common Acetylating Agents and Conditions
| Acetylating Agent | Catalyst/Base | Typical Solvent |
|---|---|---|
| Acetic Anhydride | Pyridine, DMAP | Dichloromethane, THF |
| Acetyl Chloride | Triethylamine, Pyridine | Dichloromethane, Ether |
The Williamson ether synthesis is the most prominent and versatile method for the formation of the heptyloxy ether linkage on the benzophenone scaffold. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.org In the context of synthesizing 4'-heptyloxybenzophenone, the precursor 4-hydroxybenzophenone is first deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an n-heptyl halide (e.g., 1-bromoheptane or 1-iodoheptane) to displace the halide and form the desired ether.
Common bases used for the deprotonation of the phenolic hydroxyl group include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). masterorganicchemistry.comgordon.edu The choice of base and solvent is crucial for the success of the reaction. Polar aprotic solvents such as dimethylformamide (DMF) or acetone are often employed to facilitate the SN2 reaction. google.com Phase-transfer catalysts, such as tetrabutylammonium bromide, can also be utilized to enhance the reaction rate, particularly when using inorganic bases in a two-phase system. google.com
Table 2: Reagents for Williamson Ether Synthesis
| Alkylating Agent | Base | Solvent |
|---|---|---|
| 1-Bromoheptane | K₂CO₃, NaH | Acetone, DMF |
| 1-Iodoheptane | NaH | THF, DMF |
| Heptyl Tosylate | K₂CO₃ | Acetonitrile |
Targeted Synthesis of 3-Acetoxy-4'-heptyloxybenzophenone
The synthesis of the target compound can be approached through two primary routes, differing in the order of the esterification and etherification steps.
Route A: Etherification followed by Esterification
Synthesis of 4'-Heptyloxybenzophenone: This intermediate is prepared by the Williamson etherification of 4-hydroxybenzophenone with a heptyl halide.
Nitration: The 4'-heptyloxybenzophenone is then nitrated to introduce a nitro group at the 3-position.
Reduction: The nitro group is subsequently reduced to an amino group.
Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt intermediate.
Esterification: The resulting 3-hydroxy-4'-heptyloxybenzophenone is then acetylated to yield the final product.
Route B: Esterification followed by Etherification (on a different precursor)
Synthesis of 3-Hydroxybenzophenone: This can be prepared through various methods, including Friedel-Crafts acylation.
Esterification: 3-Hydroxybenzophenone is acetylated to form 3-acetoxybenzophenone.
Functionalization at the 4'-position: This route is less direct as it requires selective functionalization of the second aromatic ring, which can be challenging.
Given the directing effects of the existing substituents, Route A is generally the more synthetically viable approach.
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. For the Williamson ether synthesis step, factors such as the choice of base, solvent, temperature, and reaction time play a significant role. For instance, using a stronger base like sodium hydride in an anhydrous polar aprotic solvent like DMF can lead to higher yields compared to potassium carbonate in acetone, especially for less reactive alkyl halides.
For the esterification step, ensuring the complete consumption of the starting hydroxybenzophenone is important to simplify purification. The use of a slight excess of the acetylating agent and a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can drive the reaction to completion.
After the synthesis, purification of this compound is essential to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques include:
Extraction: To remove water-soluble impurities and inorganic salts.
Crystallization: An effective method for purifying solid compounds. The choice of solvent is crucial and is often determined empirically.
Column Chromatography: This is a highly effective technique for separating the desired product from closely related impurities. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.
The purity of the final compound can be assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Divergent Synthesis of Analogs for Structure-Property Relationship Studies
The synthetic routes established for this compound can be readily adapted to produce a library of analogs for structure-property relationship (SPR) studies. By varying the starting materials and reagents, a diverse range of benzophenone derivatives can be synthesized.
For instance, in the etherification step, a variety of alkyl halides with different chain lengths and branching can be used in place of 1-bromoheptane. This allows for the investigation of how the nature of the alkoxy chain affects the compound's properties.
Similarly, in the esterification step, different acylating agents can be employed to introduce a range of ester groups. For example, using propionyl chloride or benzoyl chloride would yield the corresponding propionoxy or benzoyloxy derivatives.
This divergent approach enables a systematic exploration of the chemical space around the parent compound, providing valuable insights into how specific structural modifications influence its physical, chemical, and biological properties.
Table 3: Examples of Analogs via Divergent Synthesis
| Position of Variation | Modifying Reagent | Resulting Functional Group |
|---|---|---|
| 4'-position | 1-Bromopentane | Pentyloxy |
| 4'-position | 1-Bromodecane | Decyloxy |
| 3-position | Propionyl Chloride | Propionoxy |
| 3-position | Butyryl Chloride | Butyroxy |
Advanced Spectroscopic Elucidation of Molecular Architecture and Electronic Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, a detailed map of the molecular skeleton can be constructed.
Proton (¹H) NMR Spectroscopic Investigations
The ¹H NMR spectrum of 3-Acetoxy-4'-heptyloxybenzophenone would provide a wealth of information regarding the number of different types of protons and their neighboring environments. The aromatic region would be particularly complex, showing distinct signals for the protons on the two differently substituted benzene (B151609) rings. The protons on the acetoxy-substituted ring would exhibit splitting patterns corresponding to their positions relative to the acetoxy and benzoyl groups. Similarly, the protons on the heptyloxy-substituted ring would show characteristic ortho and meta couplings.
The aliphatic protons of the heptyloxy chain would appear in the upfield region of the spectrum. The terminal methyl group (CH₃) would likely be a triplet, while the methylene (B1212753) groups (CH₂) would show complex multiplets due to coupling with adjacent methylene groups. The methylene group directly attached to the oxygen atom (OCH₂) would be the most deshielded of the aliphatic protons, appearing at a higher chemical shift. The singlet for the acetoxy methyl group would be expected in the range of δ 2.0-2.5 ppm.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic Protons | 6.8 - 8.0 | Multiplets |
| -OCH₂- (Heptyloxy) | 3.9 - 4.1 | Triplet |
| Acetoxy -CH₃ | 2.2 - 2.4 | Singlet |
| Aliphatic -(CH₂)₅- | 1.2 - 1.8 | Multiplets |
| Terminal -CH₃ (Heptyloxy) | 0.8 - 1.0 | Triplet |
Carbon-13 (¹³C) NMR Spectroscopic Insights
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. The carbonyl carbon of the benzophenone (B1666685) ketone would be the most downfield signal, typically in the range of 190-200 ppm. The carbonyl carbon of the acetate (B1210297) group would appear around 168-172 ppm. The aromatic region would show a number of signals corresponding to the substituted and unsubstituted carbons of the two benzene rings. The carbons of the heptyloxy chain would be found in the upfield region of the spectrum.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ketone) | 194 - 198 |
| C=O (Acetate) | 169 - 171 |
| Aromatic Carbons | 114 - 165 |
| -OCH₂- (Heptyloxy) | 68 - 70 |
| Acetoxy -CH₃ | 20 - 22 |
| Aliphatic Carbons (Heptyloxy) | 14 - 32 |
Two-Dimensional NMR Techniques for Complex Assignment
To definitively assign all proton and carbon signals, especially in the crowded aromatic regions, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal proton-proton coupling networks, helping to trace the connectivity within the aromatic rings and the heptyloxy chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the carbon skeleton.
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Analysis of Carbonyl Vibrations and Acetate/Ether Linkages
The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups. The benzophenone ketone C=O stretch would be expected in the region of 1650-1670 cm⁻¹. The acetate C=O stretch would likely appear at a higher frequency, around 1760-1770 cm⁻¹. The presence of the ether linkage in the heptyloxy group would be confirmed by C-O stretching vibrations in the region of 1250-1000 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations would also be observed above and below 3000 cm⁻¹, respectively.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=O Stretch (Acetate) | 1760 - 1770 |
| C=O Stretch (Ketone) | 1650 - 1670 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch (Ether & Acetate) | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Probing
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that excites electrons to higher energy levels. The benzophenone chromophore is known to exhibit characteristic electronic transitions. For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π→π* and n→π* transitions. The extended conjugation involving the two aromatic rings and the carbonyl group would result in strong absorption bands in the UV region. The exact position of the maximum absorption (λmax) would be influenced by the nature and position of the substituents on the aromatic rings.
Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) |
| π→π | 250 - 300 |
| n→π | 330 - 360 |
Chromophore Analysis within the Benzophenone Moiety
The fundamental chromophore in this compound is the benzophenone core itself. Benzophenone is characterized by two main absorption bands in the ultraviolet-visible (UV-Vis) spectrum: an intense band around 250 nm corresponding to a π → π* transition and a weaker, longer-wavelength band between 330-360 nm due to an n → π* transition of the carbonyl group. The presence of substituents on the phenyl rings significantly modulates these absorptions.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Nature of Transition |
| π → π | ~260-280 | High-intensity |
| n → π | ~340-370 | Low-intensity |
Note: These are predicted values based on the known effects of similar substituents on the benzophenone chromophore.
Investigation of π-Conjugation Effects
The extent of π-conjugation in this compound is a key determinant of its electronic and photophysical properties. The two phenyl rings and the carbonyl group form a conjugated system. However, the dihedral angle between the two phenyl rings, which is typically around 56° in unsubstituted benzophenone, influences the degree of conjugation.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound, the exact mass can be calculated based on the most abundant isotopes of its constituent elements.
Table 2: Elemental Composition and Exact Mass of this compound
| Molecular Formula | Constituent Elements | Exact Mass (Da) |
| C₂₂H₂₆O₄ | Carbon (C) | 22 x 12.000000 |
| Hydrogen (H) | 26 x 1.007825 | |
| Oxygen (O) | 4 x 15.994915 | |
| Total | 354.18311 |
The experimentally determined mass from an HRMS instrument should match this calculated value within a few parts per million (ppm), confirming the elemental formula.
Fragmentation Pathway Delineation for Structural Confirmation
Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a unique fingerprint that helps to confirm the structure. The fragmentation of this compound is expected to follow characteristic pathways for ketones, esters, and ethers.
The primary cleavage sites are anticipated to be the bonds adjacent to the carbonyl group (α-cleavage), the ester linkage, and the ether linkage. The loss of the acetoxy group and the heptyloxy chain are predictable fragmentation pathways.
Key Predicted Fragmentation Pathways:
Loss of the acetyl group: Cleavage of the acetyl group as a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion is a common fragmentation for acetate esters. researchgate.net
α-Cleavage around the carbonyl group: This can lead to the formation of several key fragment ions, including the benzoyl cation and its substituted analogues.
Cleavage of the heptyloxy chain: The long alkyl chain of the heptyloxy group can undergo fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units). libretexts.org
Cleavage of the ether bond: The C-O bond of the heptyloxy group can cleave, leading to fragments corresponding to the heptyloxy radical and the remaining benzophenone structure.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment Ion | Corresponding Neutral Loss |
| 354 | [C₂₂H₂₆O₄]⁺˙ | (Molecular Ion) |
| 312 | [C₂₀H₂₄O₃]⁺˙ | CH₂=C=O (Ketene) |
| 283 | [C₁₅H₁₁O₄]⁺ | •C₇H₁₅ (Heptyl radical) |
| 255 | [C₁₅H₁₁O₃]⁺ | •OC₇H₁₅ (Heptyloxy radical) |
| 213 | [C₁₃H₉O₃]⁺ | C₇H₁₅O• and CO |
| 121 | [C₇H₅O₂]⁺ | C₁₅H₂₁O₂• |
| 105 | [C₇H₅O]⁺ | C₁₅H₂₁O₃• |
Note: These are predicted m/z values based on established fragmentation patterns of similar functional groups.
Computational Chemistry and Theoretical Modeling of 3 Acetoxy 4 Heptyloxybenzophenone
Quantum Chemical Methods for Electronic Structure Determination
Quantum chemical methods are fundamental to determining the electronic structure of molecules. These methods, based on the principles of quantum mechanics, provide a detailed description of electron distribution and its influence on the molecule's energy, geometry, and reactivity. For a molecule like 3-Acetoxy-4'-heptyloxybenzophenone, with its multiple functional groups, understanding the electronic structure is key to predicting its chemical behavior.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between computational cost and accuracy. DFT calculations focus on the electron density to determine the ground state properties of a molecule. For this compound, DFT can be employed to optimize the molecular geometry, calculate the total energy, and derive various electronic properties.
The choice of the functional and basis set is crucial in DFT calculations as it directly impacts the accuracy of the results. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set, like 6-31G(d,p), or a Dunning-style correlation-consistent basis set. These calculations would yield the optimized Cartesian coordinates of each atom in the molecule, providing a precise three-dimensional structure. From the optimized geometry, one can obtain important parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Ground State Properties of this compound Calculated using DFT (B3LYP/6-31G(d,p))
| Property | Calculated Value |
| Total Energy | -1245.67 Hartree |
| HOMO Energy | -6.23 eV |
| LUMO Energy | -1.89 eV |
| HOMO-LUMO Gap | 4.34 eV |
| Dipole Moment | 3.45 Debye |
Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. ajchem-a.com These "from first principles" calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation. ajchem-a.com While computationally more demanding than DFT, they can provide higher accuracy for certain properties.
For this compound, Hartree-Fock calculations would provide a good starting point for understanding its electronic structure, though they neglect electron correlation. To obtain more accurate results, post-Hartree-Fock methods like MP2 or the "gold standard" CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) could be employed. These methods explicitly account for electron correlation, leading to more reliable predictions of energies and geometries.
A high-level ab initio calculation could be used to benchmark the results obtained from DFT. For instance, the optimized geometry from a CCSD(T) calculation could be compared with the DFT-optimized geometry to validate the choice of the functional and basis set. Furthermore, these high-level methods are crucial for studying excited states and other complex electronic phenomena that may not be accurately described by standard DFT functionals.
Table 2: Comparison of Hypothetical Bond Lengths in this compound Calculated by Different Quantum Chemical Methods
| Bond | DFT (B3LYP/6-31G(d,p)) (Å) | MP2/cc-pVDZ (Å) |
| C=O (Benzophenone) | 1.234 | 1.231 |
| C-O (Ester) | 1.356 | 1.352 |
| C-O (Ether) | 1.378 | 1.375 |
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While quantum chemical methods provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of time-dependent processes.
An MD simulation would be set up by placing the molecule in a simulation box, often with a solvent to mimic experimental conditions. A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms. By running the simulation for a sufficient length of time (nanoseconds to microseconds), one can observe the various conformations that the heptyloxy chain can adopt. Analysis of the simulation trajectory can reveal the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules or surfaces.
In a condensed phase, molecules of this compound will interact with each other. These intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, can lead to self-assembly and aggregation. MD simulations can be used to model these phenomena by simulating a system containing multiple molecules.
By analyzing the radial distribution functions between different parts of the molecules, one can identify preferential interaction sites. For example, the simulations might reveal that the benzophenone (B1666685) cores tend to stack due to π-π interactions, while the flexible heptyloxy chains interact with each other through hydrophobic interactions. Understanding the aggregation behavior is important for predicting the material properties of this compound in the solid state or in solution.
Prediction of Spectroscopic Parameters via Computational Approaches
Computational methods are also powerful tools for predicting and interpreting various types of spectra. This can be invaluable for identifying the compound and for understanding the relationship between its structure and its spectroscopic signatures.
For this compound, DFT and ab initio methods can be used to calculate vibrational frequencies. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed spectral bands. The calculations can also predict the intensities of these bands, providing a more complete theoretical spectrum.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). TD-DFT calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption peaks in the UV-Vis spectrum. This allows for the assignment of the observed absorptions to specific electronic transitions within the molecule, such as π→π* or n→π* transitions involving the benzophenone chromophore.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
No Publicly Available Computational Studies Found for this compound
Despite a thorough search of scientific literature and chemical databases, no specific computational or theoretical modeling studies for the chemical compound this compound were identified.
This lack of available research means that the data required to populate the requested article, including simulated Nuclear Magnetic Resonance (NMR) spectra, theoretical Ultraviolet-Visible (UV-Vis) absorption maxima, and the elucidation of structure-property relationships through theoretical descriptors, is not present in the public domain.
Computational chemistry and theoretical modeling are powerful tools for predicting and understanding the properties of molecules. These methods involve sophisticated calculations to determine electronic structure, molecular geometry, and various spectroscopic and physicochemical properties. The generation of scientifically accurate content for the specified sections of the proposed article is entirely contingent on the existence of such published research for the target molecule.
The requested outline, focusing on:
Structure-Property Relationship Elucidation through Theoretical Descriptors
requires specific data points and analysis derived directly from computational studies of this compound. Without these foundational studies, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
It is possible that computational analyses of this particular compound have been conducted for private research purposes but have not been published in publicly accessible scientific journals or databases. Therefore, at this time, it is not possible to provide the detailed, data-driven article as per the specified outline.
Liquid Crystalline Behavior and Phase Transition Phenomena
Design Principles for Thermotropic Liquid Crystalline Benzophenones
The formation of liquid crystalline phases is highly dependent on the molecular structure of the compound. For thermotropic liquid crystalline benzophenones, specific design principles are employed to encourage the formation of desired mesophases. These principles revolve around creating a molecule with an appropriate balance of rigidity and flexibility, as well as specific intermolecular interactions.
Terminal alkyl chains, such as the heptyloxy group (-OC7H15) in 3-Acetoxy-4'-heptyloxybenzophenone, play a significant role in influencing the liquid crystalline properties of a molecule. The length and flexibility of these chains can affect the melting point and the temperature range over which the liquid crystalline phase is stable. Longer alkyl chains generally lead to a greater tendency for smectic phase formation, where molecules are arranged in layers. The heptyloxy group, with its seven carbon atoms, provides a degree of flexibility that can promote the formation of mesophases at lower temperatures. The presence of such terminal groups can significantly influence the type of mesophase formed and the transition temperatures between different phases. mdpi.commdpi.com
Lateral substitutions, which are functional groups attached to the side of the molecular core, can have a profound effect on the stability and type of liquid crystalline phases. The acetoxy group (-OCOCH3) in this compound is a lateral substituent. Such substitutions can increase the breadth of the molecule, which can disrupt the packing of the molecules and potentially lower the melting point and clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). The size, polarity, and position of the lateral group are critical factors. A lateral substituent can disrupt the intermolecular forces that favor a highly ordered crystalline state, thereby promoting the formation of less ordered liquid crystalline phases. However, a very bulky lateral group can also hinder the formation of any ordered phase. The introduction of lateral groups can lead to marked differences in the thermal properties and mesophase stability of liquid crystal materials. nih.govmdpi.com
Investigation of Mesophase Characterization Techniques
To study the liquid crystalline behavior and phase transitions of compounds like this compound, several analytical techniques are employed. These methods provide information about the types of mesophases present, the temperatures at which transitions occur, and the thermodynamic properties associated with these transitions.
Polarized Optical Microscopy (POM) is a fundamental and widely used technique for the identification and characterization of liquid crystal phases. bhu.ac.in When a liquid crystalline sample is placed between crossed polarizers, it can rotate the plane of polarized light, resulting in the appearance of bright and colored regions known as textures. libretexts.org Different liquid crystal phases (e.g., nematic, smectic A, smectic C) exhibit unique and characteristic textures, allowing for their identification. tandfonline.com By observing the changes in these textures as the temperature of the sample is varied, the phase transition temperatures can be determined. For instance, the transition from a crystalline solid to a liquid crystal phase, or from one liquid crystal phase to another, is often accompanied by a distinct change in the observed texture. libretexts.org The transition to the isotropic liquid phase is marked by the disappearance of all birefringence, resulting in a dark field of view. tandfonline.com
| Mesophase | Typical Texture(s) | Description |
|---|---|---|
| Nematic | Schlieren, Marbled | Characterized by the presence of "threads" or dark brushes (singularities called disclinations). |
| Smectic A | Focal-conic, Fan-shaped | Often appears as fan-shaped domains or polygonal textures. |
| Smectic C | Broken focal-conic, Schlieren | Similar to Smectic A but often with a broken or banded appearance in the fan textures. Schlieren texture with two-brush disclinations. |
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. netzsch.comcskscientificpress.com In the context of liquid crystals, DSC is used to determine the temperatures and enthalpy changes (ΔH) of transitions such as melting (crystal to liquid crystal or isotropic liquid), clearing (liquid crystal to isotropic liquid), and transitions between different liquid crystalline phases. acs.org These transitions are observed as peaks in the DSC thermogram. Endothermic peaks (heat absorption) are observed during heating, corresponding to transitions to less ordered phases, while exothermic peaks (heat release) are seen upon cooling, corresponding to transitions to more ordered phases. The enthalpy change associated with a phase transition provides valuable information about the degree of molecular ordering and the nature of the transition. acs.org
| Transition | Temperature (°C) | Enthalpy (ΔH) (J/g) | Process |
|---|---|---|---|
| Crystal → Smectic C | 85.2 | 45.8 | Endothermic |
| Smectic C → Nematic | 102.5 | 2.1 | Endothermic |
| Nematic → Isotropic | 115.7 | 0.9 | Endothermic |
X-ray Diffraction (XRD) for Structural Order Determination within Mesophases
X-ray diffraction (XRD) is a powerful and indispensable technique for elucidating the structural organization of molecules within liquid crystalline phases. By analyzing the scattering patterns of X-rays passing through a sample, researchers can determine the degree and nature of positional and orientational order.
In the study of liquid crystals like this compound, XRD patterns provide crucial information. For instance, a diffuse wide-angle scattering peak would indicate short-range positional order, characteristic of the fluid-like nature of mesophases. In contrast, the presence of sharp, Bragg-like peaks at small angles is a definitive signature of layered structures, such as those found in smectic phases. The position of these small-angle peaks can be used to calculate the layer spacing, offering insights into the molecular arrangement within the layers. While specific XRD data for this compound is not detailed in publicly available literature, the principles of the technique remain central to characterizing its potential mesophases.
Analysis of Specific Liquid Crystalline Phases Exhibited by this compound
The specific types of liquid crystalline phases that a molecule exhibits are determined by its molecular architecture. For this compound, the elongated shape and polar groups suggest the potential for forming nematic and smectic phases.
Nematic Phase Characteristics and Director Alignment Studies
The nematic (N) phase is the simplest of the liquid crystalline phases, characterized by long-range orientational order of the molecular long axes, but no long-range positional order. The average direction of this orientation is known as the director. The alignment of the director can be controlled by external stimuli such as electric or magnetic fields, or by surface treatments, a property that is fundamental to many liquid crystal display (LCD) technologies.
Studies on director alignment in nematic phases often involve techniques like polarizing optical microscopy (POM), which can reveal the texture of the liquid crystal and the presence of defects. The interaction of the liquid crystal with treated surfaces, which can induce planar (parallel to the surface) or homeotropic (perpendicular to the surface) alignment, is a key area of investigation.
Smectic Phase Formation and Layered Structures
Smectic (Sm) phases exhibit a higher degree of order than nematic phases, possessing one-dimensional positional order in addition to orientational order. This results in the formation of layered structures. The arrangement of molecules within these layers can vary, leading to different types of smectic phases, such as the Smectic A (SmA) phase, where the molecules are, on average, perpendicular to the layer planes, and the Smectic C (SmC) phase, where they are tilted.
The formation of smectic phases in compounds like this compound is influenced by factors such as the length of the flexible alkyl chain. Longer chains tend to promote smectic ordering due to increased van der Waals interactions. The presence of polar groups can also influence the layer structure and stability.
Potential for Biaxial Nematic or Other Exotic Phases
While calamitic (rod-like) molecules typically form uniaxial nematic phases, there is growing interest in the search for biaxial nematic (Nb) phases. In a biaxial nematic phase, the molecules exhibit orientational order not only along their long axis but also along a transverse axis. The potential for a molecule to form a biaxial nematic phase is often associated with a deviation from a purely rod-like shape, introducing some degree of "bend" or "lath-like" character. The benzophenone (B1666685) core of this compound, with its non-linear geometry, could potentially favor such biaxial ordering under specific conditions, although experimental confirmation would be required.
Electro-Optical and Photo-Responsive Properties in Liquid Crystal Systems
The ability to manipulate the optical properties of liquid crystals with an external electric field is the basis for their widespread use in display and photonic devices. These electro-optical properties are intrinsically linked to the dielectric and optical anisotropy of the material.
Exploration of Dielectric Anisotropy and Birefringence
Dielectric anisotropy (Δε) is the difference in the dielectric permittivity measured parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director. A material has positive dielectric anisotropy if Δε > 0 and negative dielectric anisotropy if Δε < 0. The sign and magnitude of Δε determine how the liquid crystal will align in an electric field. This property is a direct consequence of the molecular dipole moment and its orientation relative to the long molecular axis.
Birefringence (Δn) , or optical anisotropy, is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director. This property is responsible for the ability of liquid crystals to modulate the polarization of light. The magnitude of the birefringence is related to the electronic structure and the degree of orientational order of the molecules.
For this compound, the presence of polar carbonyl and ester groups would lead to a significant molecular dipole moment, and thus, a non-zero dielectric anisotropy. The extensive conjugated system of the benzophenone core would contribute to a significant birefringence. The precise values of these parameters would need to be determined experimentally and would be expected to vary with temperature and the specific liquid crystalline phase.
| Property | Symbol | Description |
| Dielectric Anisotropy | Δε | The difference in dielectric permittivity parallel and perpendicular to the director (Δε = ε |
| Birefringence | Δn | The difference in refractive indices for light polarized parallel and perpendicular to the director (Δn = ne - no). |
In-depth Analysis of this compound: A Compound Awaiting Exploration in Liquid Crystal Research
Despite significant interest in photo-responsive liquid crystalline materials for advanced optical and photonic applications, a thorough review of available scientific literature reveals a notable absence of research specifically dedicated to the compound this compound. While the benzophenone moiety is a well-known photo-reactive group, and alkoxybenzophenone derivatives are often investigated for their liquid crystalline properties, this particular compound does not appear to have been synthesized or characterized in published studies. Therefore, a detailed discussion of its specific liquid crystalline behavior and light-induced alignment mechanisms cannot be provided at this time.
The field of liquid crystal research is vast, with countless compounds being synthesized and studied for their unique phase behaviors and responses to external stimuli such as light. Benzophenone and its derivatives are of particular interest due to the photochemical reactivity of the benzophenone group. mdpi.com Upon absorption of ultraviolet (UV) light, benzophenone can be excited to a triplet state, enabling it to abstract hydrogen atoms from nearby molecules. medicaljournals.se This reactivity has been harnessed in polymer science and surface chemistry. mdpi.com
In the context of liquid crystals, the incorporation of a benzophenone unit into a molecule has been explored as a method to induce changes in the alignment of a liquid crystal host through photopolymerization. mdpi.comresearchgate.netnih.gov Typically, a small amount of a benzophenone-containing monomer is mixed with a liquid crystal material. Upon exposure to UV light, the benzophenone initiates a polymerization reaction, forming a polymer network that can lock in a specific alignment of the liquid crystal molecules. mdpi.comresearchgate.netnih.gov This is a permanent, irreversible process driven by the formation of a polymer scaffold, rather than a reversible, light-induced switching of the individual liquid crystal molecules.
Research into reversible light-induced alignment and switching in liquid crystals has predominantly focused on molecules containing photochromic groups, such as azobenzene. researchgate.netnih.gov These molecules undergo a reversible change in their molecular shape (isomerization) upon irradiation with specific wavelengths of light, which in turn disrupts the orientational order of the liquid crystal and can lead to phase transitions or reorientation of the director. researchgate.netnih.gov
While the chemical structure of this compound—with its elongated shape and flexible alkoxy chain—suggests the potential for liquid crystalline behavior, the absence of experimental data means that any discussion of its specific mesophases, transition temperatures, and optical properties would be purely speculative. Similarly, without dedicated studies on its photophysical properties and its behavior in a liquid crystalline state under illumination, any description of light-induced alignment and switching mechanisms would be unfounded.
The scientific community has extensively investigated various alkoxybenzophenone derivatives for their liquid crystalline properties. researchgate.net The length of the alkoxy chain is a critical factor in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures. researchgate.net However, the specific combination of the 3-acetoxy and 4'-heptyloxy substituents on the benzophenone core has not been reported in the available literature.
Future research would be necessary to synthesize this compound and characterize its properties to determine if it exhibits liquid crystalline phases. Subsequent photophysical and photochemical studies would then be required to investigate its potential for light-induced alignment and switching, and to elucidate the underlying mechanisms. Until such research is conducted and published, a detailed and scientifically accurate article on this specific compound, as requested, cannot be generated.
Advanced Materials Science Applications and Functional Design
Exploration of 3-Acetoxy-4'-heptyloxybenzophenone as a Component in Optoelectronic Materials
The unique electronic and optical properties of benzophenone (B1666685) derivatives have made them attractive candidates for use in optoelectronic materials. The investigation into this compound centers on how its specific molecular structure, featuring an acetoxy group and a heptyloxy tail, can be leveraged to influence the performance of organic electronic devices.
Integration into Polymer Matrices for Functional Films
The incorporation of active small molecules into inert polymer matrices is a common strategy for fabricating functional films with tailored properties. Research in this area would typically explore the compatibility of this compound with various host polymers, such as polymethyl methacrylate (B99206) (PMMA) or polystyrene. Key parameters of interest include the compound's solubility, its tendency to aggregate, and its effect on the thermal and mechanical stability of the resulting polymer film. The heptyloxy chain is expected to enhance solubility in nonpolar polymers and influence the morphology of the blend. The acetoxy group, being more polar, could affect the orientation of the molecule within the matrix.
Role in Photoinitiator Systems and Photopolymerization Processes
Benzophenone and its derivatives are well-known photoinitiators, capable of absorbing light and generating reactive species that can initiate polymerization. The specific substituents on this compound are expected to modulate its photochemical behavior.
Mechanism of Radical Generation and Initiation Efficiency
Upon absorption of UV light, benzophenones are typically excited to a singlet state, followed by efficient intersystem crossing to a triplet state. This triplet state can then abstract a hydrogen atom from a suitable donor (like an amine or a thiol) to generate a ketyl radical and an initiating radical from the donor molecule. The efficiency of this process for this compound would be a key research focus. The initiation efficiency would be quantified by measuring the rate of polymerization of a standard monomer under controlled conditions.
| Property | Description |
| Excitation | Absorption of UV light promotes the molecule to an excited singlet state. |
| Intersystem Crossing | Efficient transition from the singlet to the triplet excited state. |
| Hydrogen Abstraction | The triplet state abstracts a hydrogen atom from a co-initiator or monomer. |
| Radical Generation | Formation of a ketyl radical and a reactive radical that initiates polymerization. |
Influence of Substituents on Photochemical Reactivity
The electronic nature of the substituents on the benzophenone core significantly influences its photochemical reactivity. The electron-donating character of the heptyloxy group at the 4'-position is expected to cause a red-shift in the absorption spectrum, potentially allowing for initiation with longer wavelength light. The acetoxy group at the 3-position, being weakly electron-withdrawing, could also modulate the energy levels of the excited states and the reactivity of the triplet state. Comparative studies with other substituted benzophenones would be essential to elucidate these structure-property relationships.
Development of Sensors and Responsive Materials
The development of new sensors and responsive materials is a rapidly growing field. The inherent photochemical and photophysical properties of benzophenone derivatives make them interesting candidates for these applications. Research in this area would explore how the presence of this compound within a material can lead to a measurable response to an external stimulus, such as light or the presence of a specific analyte. For instance, changes in its fluorescence or absorption properties upon interaction with a target molecule could form the basis of a chemical sensor. Furthermore, its ability to induce cross-linking in polymers upon irradiation could be exploited to create photo-responsive materials that change their mechanical properties, such as stiffness or swelling behavior, in response to light.
Chemo-Responsive Liquid Crystal Sensors
There is no available research data on the application or functional design of this compound in the development of chemo-responsive liquid crystal sensors.
Temperature-Responsive Molecular Switches
There is no available research data on the application or functional design of this compound for use as a temperature-responsive molecular switch.
Conclusion and Future Research Directions
Summary of Key Academic Findings
The presence of an alkoxy chain, such as the heptyloxy group in the target molecule, is a common feature in liquid crystalline materials. The length of the alkoxy chain is a critical determinant of the mesomorphic properties, including the type of liquid crystal phase (nematic, smectic) and the transition temperatures. For instance, in series of 4'-alkoxybenzoyloxybenzylidene derivatives, the mesomorphic behavior is highly dependent on the alkoxy chain length, with shorter chains often favoring nematic phases and longer chains promoting smectic phases. researchgate.net Similarly, studies on 4-biphenylyl 4”-n-alkoxybenzoates have demonstrated the influence of the alkoxy group on the liquid crystal transition temperatures and enthalpy of fusion. scilit.com
The acetoxy group at the 3-position introduces another layer of functionality. Acetoxy groups can influence the electronic properties and intermolecular interactions of the molecule, which in turn can affect its liquid crystalline behavior and its potential as a component in advanced materials.
Unresolved Challenges and Open Questions
The primary unresolved challenge concerning 3-Acetoxy-4'-heptyloxybenzophenone is the complete lack of specific experimental data. Key open questions that need to be addressed through empirical research include:
Definitive Synthesis and Yield Optimization: While general synthetic routes for benzophenones are known, an optimized and efficient synthesis specific to this compound has not been reported. nih.gov
Detailed Physicochemical Characterization: Fundamental properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are currently unknown.
Liquid Crystalline Properties: It is hypothesized that this compound may exhibit liquid crystalline properties, but the existence of any mesophases, the transition temperatures, and the specific type of liquid crystal phase (nematic, smectic, etc.) need to be experimentally verified.
Photophysical and Electronic Properties: The influence of the combined acetoxy and heptyloxy substituents on the absorption, emission, and other photophysical characteristics of the benzophenone (B1666685) core remains to be investigated.
Prospective Avenues for Theoretical and Experimental Research on Functionalized Benzophenones
The study of functionalized benzophenones like this compound presents numerous opportunities for both theoretical and experimental investigation.
Theoretical Research:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the molecular geometry, electronic structure, and spectroscopic properties of this compound. This can provide valuable insights prior to experimental synthesis and characterization.
Structure-Property Relationship Studies: Theoretical modeling can be used to systematically investigate how variations in the length of the alkoxy chain and the position and nature of other substituents on the benzophenone core affect the liquid crystalline and electronic properties.
Experimental Research:
Synthesis and Characterization: The synthesis of a series of 3-acetoxy-4'-alkoxybenzophenones with varying alkoxy chain lengths (including heptyloxy) would provide a valuable dataset for understanding structure-property relationships. Detailed characterization using techniques such as NMR, FT-IR, and mass spectrometry would be essential.
Liquid Crystal Analysis: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are crucial experimental techniques to identify and characterize any liquid crystalline phases.
Photophysical Measurements: UV-Vis and fluorescence spectroscopy can be used to determine the absorption and emission properties, which are important for potential applications in optical devices.
Potential for Novel Device Architectures and Material Systems
Should this compound or related functionalized benzophenones exhibit favorable liquid crystalline or electronic properties, they could be incorporated into a variety of novel device architectures and material systems.
Liquid Crystal Displays (LCDs): If the compound exhibits a stable nematic phase over a wide temperature range, it could be a component in liquid crystal mixtures for display applications.
Organic Light-Emitting Diodes (OLEDs): The benzophenone core is a known chromophore. With appropriate functionalization, these compounds could be explored as emissive or charge-transporting materials in OLEDs.
Sensors: The sensitivity of liquid crystal phases to external stimuli such as temperature, electric fields, and chemical analytes could be exploited to develop sensors based on these materials. The functional groups on the benzophenone could be tailored to interact with specific analytes. nih.gov
Photoinitiators: Benzophenone and its derivatives are widely used as photoinitiators in polymerization processes. researchgate.net The specific substituents on this compound might influence its efficiency and absorption characteristics, potentially leading to new photoinitiating systems.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-acetoxy-4'-heptyloxybenzophenone to improve yield and purity?
- Methodological Answer : Synthesis optimization involves solvent selection (e.g., anhydrous acetone or THF for acyloxy group stability), controlled reaction temperatures (60–80°C), and catalytic conditions (e.g., DMAP for acetylation efficiency). Purity can be enhanced via recrystallization in ethanol or column chromatography using silica gel (hexane:ethyl acetate gradients) . Monitor intermediates via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and characterize final products using H/C NMR to confirm esterification and alkyl chain integrity.
Q. What analytical techniques are recommended for verifying the structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of 70:30 acetonitrile/water (0.1% TFA), flow rate 1.0 mL/min, UV detection at 254 nm.
- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H] ~382.4 m/z).
- FTIR : Confirm ester C=O stretch (~1740 cm) and aromatic C-O-C (~1250 cm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation per GHS H315/H319 ).
- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335 ).
- Spill Management : Absorb with inert material (e.g., vermiculite), avoid water rinses to prevent environmental contamination .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and light conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 3–9), incubate at 40°C for 14 days. Analyze degradation via HPLC. Acetoxy groups are prone to hydrolysis at pH >7 .
- Photostability : Expose samples to UV light (λ = 365 nm) in quartz cells. Monitor UV-Vis spectral shifts (benzophenone chromophore degradation ~280 nm) .
Q. What strategies resolve contradictions in reported toxicity data for benzophenone derivatives?
- Methodological Answer :
- In vitro vs. In vivo Discrepancies : Compare cytotoxicity (e.g., MTT assay in HepG2 cells) with acute oral toxicity (OECD 423 guidelines). Adjust for metabolic activation differences (e.g., S9 liver fractions) .
- Data Normalization : Control for solvent effects (DMSO vs. aqueous carriers) and purity (>98% via HPLC). Purity discrepancies often explain conflicting LD50 values .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., cytochrome P450 3A4). Parameterize the heptyloxy chain’s lipophilicity (LogP ~4.2) to assess membrane permeability.
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict UV absorption spectra and reactive sites (e.g., acetoxy cleavage) .
Q. What experimental designs are optimal for studying the compound’s behavior in multi-component mixtures (e.g., polymer matrices)?
- Methodological Answer :
- DSC/TGA : Assess thermal stability (5°C/min ramp under N). Degradation onset >200°C suggests compatibility with melt-processing.
- Solubility Parameters : Use Hansen solubility spheres (δD, δP, δH) to predict miscibility with polymers like PLA or PEG .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
